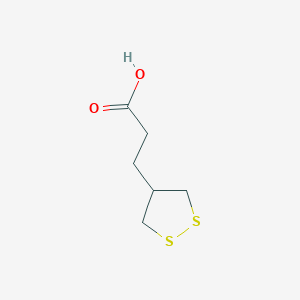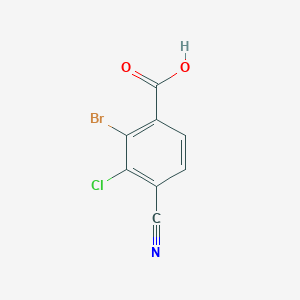![molecular formula C25H19I3N2S3 B13097694 3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine CAS No. 5273-26-7](/img/structure/B13097694.png)
3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris((4-iodobenzyl)thio)pyridazine is a complex organic compound characterized by the presence of three 4-iodobenzylthio groups attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris((4-iodobenzyl)thio)pyridazine typically involves the reaction of pyridazine derivatives with 4-iodobenzylthiol. The process generally includes the following steps:
Formation of Pyridazine Core: The pyridazine core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Thioether Formation: The 4-iodobenzylthiol is then reacted with the pyridazine core in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the thioether linkages.
Industrial Production Methods
While specific industrial production methods for 3,4,5-Tris((4-iodobenzyl)thio)pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris((4-iodobenzyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the iodine atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
3,4,5-Tris((4-iodobenzyl)thio)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3,4,5-Tris((4-iodobenzyl)thio)pyridazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thioether and iodine groups. These interactions can modulate various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Tris((4-fluorobenzyl)thio)pyridazine
- 3,4,5-Tris((4-chlorobenzyl)thio)pyridazine
- 3,4,5-Tris((4-bromobenzyl)thio)pyridazine
Uniqueness
3,4,5-Tris((4-iodobenzyl)thio)pyridazine is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.
Properties
CAS No. |
5273-26-7 |
|---|---|
Molecular Formula |
C25H19I3N2S3 |
Molecular Weight |
824.3 g/mol |
IUPAC Name |
3,4,5-tris[(4-iodophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H19I3N2S3/c26-20-7-1-17(2-8-20)14-31-23-13-29-30-25(33-16-19-5-11-22(28)12-6-19)24(23)32-15-18-3-9-21(27)10-4-18/h1-13H,14-16H2 |
InChI Key |
JWGZILNQMLLLNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)I)SCC4=CC=C(C=C4)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


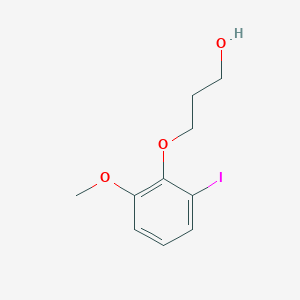
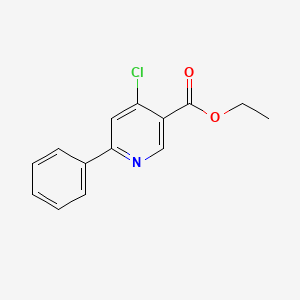
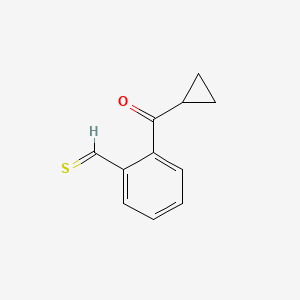


![(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid](/img/structure/B13097639.png)
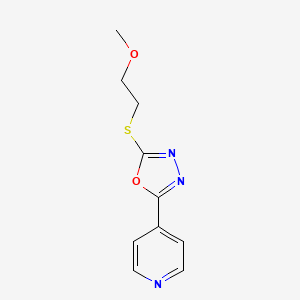
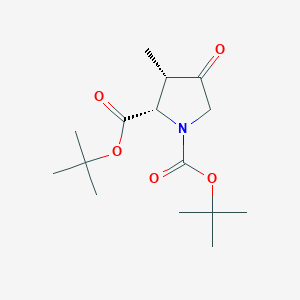
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)
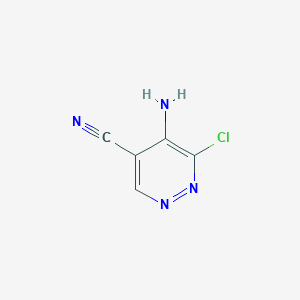

![2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097679.png)
